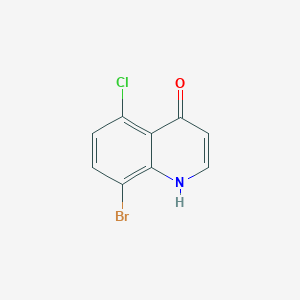

8-Bromo-5-chloroquinolin-4-ol

Description

Overview of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal and chemical research. orientjchem.orgnih.govnih.gov Its versatile structure allows for functionalization at various positions, leading to a wide array of derivatives with diverse pharmacological activities. frontiersin.orgchemrj.org Quinoline-based compounds are integral to numerous therapeutic agents and are actively investigated for their potential in treating a range of diseases. orientjchem.orgnih.govrsc.org The inherent properties of the quinoline ring system, including its ability to participate in both electrophilic and nucleophilic substitution reactions, make it a valuable framework in the design of novel molecules. frontiersin.orgecorfan.org

The Role of Halogenation in Modulating Heterocyclic Chemical Properties

Halogenation, the introduction of halogen atoms into a molecule, is a powerful tool for modifying the chemical and physical properties of heterocyclic compounds. mdpi.com Halogens can influence a molecule's reactivity, lipophilicity, and metabolic stability. nih.gov In the context of heterocyclic chemistry, halogenation can direct the course of chemical reactions and is often employed to enhance the biological activity of a compound. mdpi.comgla.ac.uk The presence of halogens can lead to more persistent compounds in certain environments and can significantly affect their fate and transport. nih.gov

Academic Significance of Quinolin-4-ol Derivatives

Quinolin-4-ol derivatives, a specific class of quinoline compounds, have garnered considerable attention in academic research due to their broad spectrum of biological activities. ontosight.ai These compounds are recognized for their potential as therapeutic agents and are studied for their interactions with various biological targets. ontosight.aimdpi.com The synthesis of quinolin-4-one structures, the tautomeric form of quinolin-4-ols, is a well-established area of organic chemistry, with numerous methods developed to create a diverse range of analogs. mdpi.com

Research Scope and Focus for 8-Bromo-5-chloroquinolin-4-ol

This article focuses specifically on the chemical compound 8-Bromo-5-chloroquinolin-4-ol. The subsequent sections will detail its chemical and physical properties, methods of synthesis, and its relevance in scientific research, supported by available data.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-5-chloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-5-1-2-6(11)8-7(13)3-4-12-9(5)8/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRBHOBPUQJGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C(=O)C=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties of 8 Bromo 5 Chloroquinolin 4 Ol

Molecular Structure and Formula

The molecular structure of 8-Bromo-5-chloroquinolin-4-ol consists of a quinolin-4-ol core substituted with a bromine atom at the 8th position and a chlorine atom at the 5th position.

Table 1: Chemical Identifiers of 8-Bromo-5-chloroquinolin-4-ol

| Identifier | Value |

| IUPAC Name | 8-bromo-5-chloroquinolin-4-ol |

| CAS Number | 1388041-08-4 |

| Molecular Formula | C₉H₅BrClNO |

Data sourced from Chemsrc. chemsrc.com

Functionalization Approaches for Halogen Introduction at C-5 and C-8

Regioselective Bromination Protocols

Physicochemical Data

The physicochemical properties of a compound are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties of 8-Bromo-5-chloroquinolin-4-ol

| Property | Value |

| Molecular Weight | 258.50 g/mol |

| Appearance | Solid (Typical) |

| Solubility | Enhanced solubility in polar solvents due to the hydroxyl group. |

Data for molecular weight is a calculated value. The appearance and solubility are general characteristics of similar compounds. cymitquimica.com

Synthesis of 8 Bromo 5 Chloroquinolin 4 Ol

General Synthetic Strategies for Halogenated Quinolines

The synthesis of halogenated quinolines can be achieved through various established methods in organic chemistry. One common approach involves the cyclization of appropriately substituted anilines with α,β-unsaturated carbonyl compounds or their equivalents. For instance, the synthesis of 6-bromo-4-iodoquinoline (B1287929) has been reported starting from 4-bromoaniline (B143363) and Meldrum's acid, followed by cyclization and subsequent halogenation steps. atlantis-press.com Another strategy involves the direct halogenation of the quinoline (B57606) ring system, though this can sometimes lead to a mixture of products. msu.edu The use of mixed lithium-magnesium reagents has also been shown to be an efficient method for the functionalization of chloroquinolines. worktribe.com

Reported Synthetic Routes to 8-Bromo-5-chloroquinolin-4-ol

While specific, detailed synthetic procedures for 8-Bromo-5-chloroquinolin-4-ol are not extensively documented in the provided search results, the synthesis would likely follow established methodologies for creating polysubstituted quinolines. A plausible route could involve the synthesis of a di-halogenated aniline (B41778) precursor, such as 2-bromo-5-chloroaniline, which would then undergo a cyclization reaction, for example, a Conrad-Limpach or a Gould-Jacobs reaction, to form the quinolin-4-ol ring system.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For 8-Bromo-5-chloroquinolin-4-ol, ¹H NMR and ¹³C NMR would provide key information. For example, in the ¹H NMR spectrum of the related compound 8-bromo-4,7-dichloroquinoline, distinct signals are observed for the protons on the quinoline (B57606) ring system. worktribe.com Similarly, ¹H NMR data for 6-bromoquinolin-4-ol (B142416) has been used to confirm its structure. atlantis-press.com

Fourier Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For the related compound 7-bromo-5-chloroquinolin-8-ol (B1266416) (CLBQ14), liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used for its quantification. The precursor ion [M+H]⁺ was observed at m/z 257.919, which corresponds to the protonated molecule. tsu.edu This technique would be equally applicable to the analysis of 8-Bromo-5-chloroquinolin-4-ol.

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

Other Analytical Techniques

Other analytical techniques such as Infrared (IR) spectroscopy and X-ray crystallography can provide further structural information. IR spectroscopy would show characteristic absorption bands for the functional groups present, such as the O-H and C=C bonds. X-ray crystallography of a suitable crystal would provide the definitive three-dimensional structure of the molecule. For instance, the crystal structures of copper complexes with halogenated 8-hydroxyquinolines have been determined, confirming their molecular geometry. mdpi.com

Research and Academic Interest

Role as a Chemical Intermediate

Halogenated quinolines are valuable intermediates in organic synthesis. The presence of halogen atoms provides reactive sites for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. This allows for the construction of more complex molecules with potential biological activity. For example, 6-bromo-4-iodoquinoline (B1287929) serves as a key intermediate in the synthesis of more complex chemical entities. atlantis-press.com

Non-Covalent Interaction (NCI) Analysis

Potential Applications in Medicinal Chemistry

Quinoline (B57606) derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities. orientjchem.orgnih.govnih.gov Halogenated 8-hydroxyquinolines, which are structurally related to quinolin-4-ols, have been investigated for their antimicrobial, anticancer, and neuroprotective properties. researchgate.netmdpi.com The specific substitution pattern of 8-Bromo-5-chloroquinolin-4-ol, with two different halogens and a hydroxyl group, makes it an interesting candidate for biological screening and as a scaffold for the development of new therapeutic agents. For instance, the related compound 7-bromo-5-chloroquinolin-8-ol (B1266416) has been studied as an inhibitor of methionine aminopeptidase, a potential drug target for infectious diseases. tsu.edu

Coordination Chemistry of 8 Bromo 5 Chloroquinolin 4 Ol

Ligand Properties and Potential Chelation Modes

8-Bromo-5-chloroquinolin-4-ol, a derivative of 8-hydroxyquinoline (B1678124), is a potent chelating agent. The presence of a hydroxyl group (-OH) at the 4-position and a nitrogen atom within the quinoline (B57606) ring allows it to act as a bidentate ligand, forming stable five-membered chelate rings with metal ions. The deprotonation of the hydroxyl group provides a negatively charged oxygen donor, which, along with the neutral nitrogen donor, facilitates coordination with a wide range of metal ions.

The electronic properties of the quinoline ring are significantly influenced by the presence of the bromo and chloro substituents. These electron-withdrawing groups can affect the basicity of the nitrogen atom and the acidity of the hydroxyl group, thereby modulating the stability and properties of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 8-Bromo-5-chloroquinolin-4-ol typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The general method often includes dissolving the ligand in a solvent and adding a solution of the metal salt, sometimes with the addition of a base to facilitate the deprotonation of the hydroxyl group.

While specific synthesis data for 8-Bromo-5-chloroquinolin-4-ol complexes is not extensively documented in publicly available literature, the synthesis of analogous compounds, such as those with 5-chloro-7-bromo-8-hydroxyquinoline, provides insight into the expected procedures. For instance, copper(II) complexes of 5-chloro-7-bromo-8-hydroxyquinoline have been synthesized by mixing the ligand with a copper(II) salt at room or elevated temperatures. mdpi.com The resulting complexes can be characterized by various spectroscopic techniques, including infrared (IR) spectroscopy to confirm the coordination of the ligand, and elemental analysis to determine the metal-to-ligand ratio.

Table 1: Characterization Data for an Analogous Copper(II) Complex with 5-chloro-7-bromo-8-hydroxyquinoline

| Property | Observation | Reference |

| Synthesis Method | Mixing of ligand and copper(II) salt | mdpi.com |

| Metal:Ligand Ratio | 1:2 for [Cu(ClBrQ)₂] | mdpi.com |

| Coordination | Bidentate chelation via oxygen and nitrogen | mdpi.com |

Impact of Halogen Substituents on Coordination Properties

The bromo and chloro substituents on the quinoline ring have a notable impact on the coordination properties of the ligand. These electron-withdrawing halogens can increase the acidity of the phenolic proton, facilitating coordination with metal ions. Furthermore, the nature and position of the halogen can influence the electronic structure of the resulting metal complex, affecting its stability, redox potential, and spectroscopic properties. nih.govacs.org Studies on related organoruthenium complexes of 5,7-dihalido-8-hydroxyquinolines have shown that the substitution pattern of halogens significantly influences the chemical shifts in NMR spectra, indicating a direct electronic effect on the ligand and the metal center. acs.org

Electrochemical Properties of Metal-Quinolinol Complexes

The electrochemical behavior of metal-quinolinol complexes is a key aspect of their characterization, providing insights into their redox activity and potential applications in areas such as catalysis and materials science. Cyclic voltammetry is a common technique used to study the redox properties of these complexes.

While specific electrochemical data for 8-Bromo-5-chloroquinolin-4-ol complexes are scarce, studies on related systems, such as bis(8-hydroxyquinoline)manganese(II) complexes, have shown that the redox potentials of these complexes can be influenced by their environment. researchgate.net The presence of electron-withdrawing halogen substituents on the quinolinol ligand is generally expected to shift the redox potentials of the metal complexes to more positive values, making them easier to reduce. The improved electrochemical stability of some hemicage 8-hydroxyquinoline complexes has been demonstrated by cyclic voltammetry. cmu.edu

Table 2: Representative Electrochemical Data for a Related Aluminum-Quinolinol Complex

| Complex | Reduction Potential (Ered) vs Fc/Fc+ | Solvent | Reference |

| AlQ (hemicage complex) | -2.22 V | DMSO | cmu.edu |

Computational Modeling of Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and properties of metal complexes. These calculations can provide valuable insights into metal-ligand bonding, the energies of molecular orbitals (HOMO and LUMO), and the interpretation of spectroscopic data.

For related metal-quinolinol systems, DFT calculations have been employed to investigate changes in geometrical and electronic parameters upon complexation. researchgate.net Such studies can predict the stability of different isomers and conformations of the complexes. For instance, computational studies on metal complexes with other Schiff base ligands have been used to optimize geometries and evaluate chemical reactivity parameters, showing good correlation with experimental results. eurjchem.com In the context of 8-Bromo-5-chloroquinolin-4-ol, DFT calculations could be used to model the structure of its metal complexes, predict their electronic and spectroscopic properties, and understand the influence of the halogen substituents on the metal-ligand interactions.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.